Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate is a chemical compound with the molecular formula C6H3BF5KO and a molecular weight of 235.99 g/mol . This compound is part of the organotrifluoroborate family, which is known for its stability and versatility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate typically involves the reaction of 4,5-difluoro-2-hydroxyphenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bulk synthesis of the boronic acid precursor, followed by its conversion to the trifluoroborate salt using potassium bifluoride. The product is then purified through crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is widely used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling .
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate in Suzuki–Miyaura coupling involves the transmetalation of the organotrifluoroborate to the palladium catalyst. This is followed by the reductive elimination step, which forms the carbon-carbon bond and regenerates the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring. This structural feature enhances its reactivity and selectivity in cross-coupling reactions compared to other organotrifluoroborates .
Properties
Molecular Formula |
C6H3BF5KO |
---|---|
Molecular Weight |
235.99 g/mol |
IUPAC Name |
potassium;(4,5-difluoro-2-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BF5O.K/c8-4-1-3(7(10,11)12)6(13)2-5(4)9;/h1-2,13H;/q-1;+1 |
InChI Key |
JWFLFEXJXOLGSY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C=C1O)F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.